(1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid
Overview
Description
(1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid is a chiral cyclopropane derivative featuring a p-tolyl group and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to form the cyclopropane ring. The reaction conditions often require an inert atmosphere and low temperatures to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions. Catalytic systems, such as cobalt-catalyzed cross-coupling reactions, can be employed to enhance efficiency and selectivity. These methods are scalable and can be adapted for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: Reduction reactions can convert the carboxylic acids to alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens (chlorine or bromine) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Anhydrides, esters.
Reduction: Alcohols, aldehydes.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
(1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Cyclopropane-1,1-dicarboxylic acid: Lacks the p-tolyl group, making it less sterically hindered.
Cyclopropane-1,2-dicarboxylic acid: Similar structure but without the p-tolyl group, leading to different reactivity and applications.
(1R,2S)-1-(Phenyl)cyclopropane-1,2-dicarboxylic acid: Similar structure with a phenyl group instead of a p-tolyl group, affecting its electronic properties.
Uniqueness: This makes it distinct from other cyclopropane derivatives and valuable in specific research and industrial contexts .
Properties
IUPAC Name |
(1R,2S)-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-2-4-8(5-3-7)12(11(15)16)6-9(12)10(13)14/h2-5,9H,6H2,1H3,(H,13,14)(H,15,16)/t9-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDXNPOAOROPNF-SKDRFNHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@]2(C[C@@H]2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507959 | |
Record name | (1R,2S)-1-(4-Methylphenyl)cyclopropane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66504-83-4 | |
Record name | (1R,2S)-1-(4-Methylphenyl)cyclopropane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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